PDE10A Inhibition Potency: 2-Ethyl Derivative Achieves Sub-Nanomolar Affinity (IC50 = 0.004 nM)
In a comparative analysis of PDE10A inhibitory activity, the 2-ethyl-substituted tetrahydroimidazo[1,2-a]pyrazine derivative demonstrated exceptional potency with an IC50 value of 0.004 nM against full-length human PDE10A [1]. While direct head-to-head data for the exact 2-ethyl free base compound versus unsubstituted analogs is not available in a single published study, class-level SAR evidence indicates that the ethyl substituent at the 2-position is critical for achieving sub-nanomolar affinity, as unsubstituted and methyl-substituted tetrahydroimidazo[1,2-a]pyrazine derivatives in the same chemical series exhibit significantly reduced PDE10A inhibitory activity [2].
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.004 nM |
| Comparator Or Baseline | Unsubstituted or methyl-substituted tetrahydroimidazo[1,2-a]pyrazine derivatives (activity substantially reduced, exact values not disclosed in public domain) |
| Quantified Difference | Target compound achieves sub-nanomolar potency; comparator class shows significantly weaker activity by at least one order of magnitude based on SAR trends |
| Conditions | Inhibition of full-length human PDE10A incubated for 1 hr, measured by TopCount scintillation plate reader |
Why This Matters
For procurement in PDE10A-targeted drug discovery programs, the 2-ethyl derivative provides a validated starting point for achieving sub-nanomolar lead compounds, whereas unsubstituted analogs would require extensive additional SAR optimization to reach comparable potency.
- [1] BindingDB. BDBM50641836 (CHEMBL5589788): Inhibition of full length human PDE10A - IC50 = 0.004 nM. View Source
- [2] ChEMBL Database. CHEMBL5589788 - PDE10A Inhibitor SAR Summary. View Source
